molecular formula C7H3FN2O2S B2627232 5-Fluoro-2-nitrophenylthiocyanate CAS No. 2149591-20-6

5-Fluoro-2-nitrophenylthiocyanate

Cat. No.: B2627232
CAS No.: 2149591-20-6
M. Wt: 198.17
InChI Key: DCPKRBGIIYCXEK-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenylthiocyanate is a heterocyclic compound . Its IUPAC name is 4-fluoro-1-nitro-2-thiocyanatobenzene . It has a molecular weight of 198.18 .


Synthesis Analysis

A synthesis process of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3FN2O2S/c8-5-1-2-6 (10 (11)12)7 (3-5)13-4-9/h1-3H .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 198.18 .

Scientific Research Applications

Fluorescent Dye Synthesis

5-Fluoro-2-nitrophenylthiocyanate serves as a critical intermediate in the synthesis of fluorescent dyes. For instance, it has been utilized in the preparation of Boranil fluorophores. These fluorophores, upon reduction and further conversion, yield a variety of derivatives including amide, imine, urea, and thiourea, which exhibit significant luminescence. Such derivatives have found applications in labeling experiments, such as with Bovine Serum Albumin (BSA), demonstrating strong luminescence in phosphate buffers at neutral pH (Frath et al., 2012).

Biological Activity

In the realm of medicinal chemistry, this compound derivatives have been synthesized and assessed for biological activities. A study synthesizing 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives reported these compounds exhibited notable larvicidal activity, highlighting their potential in addressing agricultural or disease vector control challenges (Gorle et al., 2016).

Organic Synthesis and Material Science

From an organic synthesis perspective, this compound has facilitated the development of novel organic compounds and materials. Research into fluorinated nitro compounds, including those derived from this compound, has led to the discovery of β-fluoro-β-nitroalcohols with potential applications in material science and pharmaceuticals (Hu et al., 2012).

Liquid Crystals and Optical Materials

The compound has also played a role in the development of liquid crystals and optical materials, where derivatives have been evaluated for their mesomorphic properties. Research comparing fluoro-isothiocyanated and fluorinated terphenyl liquid crystals has shown how substitutions influence physical properties like birefringence and dielectric permittivity, crucial for applications in display technologies and optical devices (Das et al., 2012).

Antimicrobial and Antitumor Studies

Further, this compound derivatives have been investigated for antimicrobial and antitumor properties. Novel organotellurium and organomercury compounds synthesized from derivatives exhibited significant antibacterial activity against various pathogens, demonstrating the potential for developing new antimicrobial agents (Al-Asadi et al., 2020).

Safety and Hazards

The compound is classified as dangerous with hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-5-1-2-6(10(11)12)7(3-5)13-4-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPKRBGIIYCXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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